PD-161570 acts as a selective inhibitor for FGFRs. Studies have shown that it potently inhibits FGFR1, FGFR2, and FGFR3, with lesser activity against other kinases [2]. This selective inhibition makes PD-161570 a valuable research tool for investigating the role of FGFR signaling in various biological processes and disease development.
[2] Neither a freely available source nor one with a DOI was found for this specific point.
Due to its selective FGFR inhibitory activity, PD-161570 holds promise for several scientific research applications:
[3] Neither a freely available source nor one with a DOI was found for this specific point.
FGFRs play a crucial role in embryonic development. PD-161570 can be used to dissect the specific contributions of different FGFRs to developmental processes.
Mutations in FGFRs are linked to several skeletal dysplasias and Apert syndrome. PD-161570 can be employed to model these diseases in cell culture and animal models, aiding in the development of new therapeutic strategies.
Since PD-161570 binds specifically to FGFRs, it can be used to identify downstream signaling pathways activated by these receptors. This information can be crucial for developing more targeted therapies for FGFR-related diseases.
PD-161570 is a selective inhibitor of fibroblast growth factor receptor 1, commonly referred to as FGFR1. This compound is characterized by its ability to inhibit the phosphorylation of FGFR1, which is crucial for its activation and subsequent signaling pathways. The compound has a chemical structure that allows it to bind effectively to the ATP-binding site of the receptor, thereby blocking its activity. PD-161570 has been investigated for its potential therapeutic applications in various cancers and other diseases associated with aberrant FGFR signaling.
The primary chemical reaction involving PD-161570 is its interaction with FGFR1, where it competes with ATP for binding to the receptor's active site. This competitive inhibition results in the suppression of receptor phosphorylation, which is a critical step in the signaling cascade initiated by fibroblast growth factors. The inhibition of this pathway can lead to reduced cell proliferation and survival in cancer cells that are dependent on FGFR signaling.
PD-161570 exhibits significant biological activity as an FGFR1 inhibitor. Its inhibitory effects have been demonstrated in various cell lines, notably human ovarian carcinoma cells and Sf9 insect cells expressing human FGFR1. The compound has shown IC50 values of approximately 40 nM for FGFR1, indicating potent inhibition compared to higher IC50 values for other receptors such as platelet-derived growth factor receptor and epidermal growth factor receptor, which are around 262 nM and 3700 nM respectively . This specificity makes PD-161570 a valuable tool for studying FGFR-related pathways and their roles in cancer biology.
The synthesis of PD-161570 involves several steps that typically include the formation of key intermediates followed by cyclization and functionalization processes. Although specific synthetic routes are proprietary or not fully disclosed in public literature, general methods may involve:
PD-161570 has potential applications in:
Interaction studies involving PD-161570 have focused on its binding affinity and selectivity towards FGFR1 compared to other tyrosine kinases. These studies demonstrate that PD-161570 effectively inhibits the phosphorylation of FGFR1 while having minimal impact on other receptors such as platelet-derived growth factor receptor and epidermal growth factor receptor. This selectivity is crucial for minimizing off-target effects in therapeutic contexts .
Several compounds share structural or functional similarities with PD-161570, including:
Compound Name | Target Receptor | IC50 (nM) | Unique Characteristics |
---|---|---|---|
TAK-165 | FGFR1 | ~30 | Broad-spectrum kinase inhibitor |
Mubritinib | EGFR | ~40 | Dual-action against both EGFR and FGFR |
AZD4547 | FGFR1 | ~50 | Selective for FGFR1 with clinical applications |
Uniqueness of PD-161570: While many compounds target fibroblast growth factor receptors, PD-161570's high selectivity and potency towards FGFR1 make it particularly unique among its peers. Its lower IC50 values indicate stronger inhibitory potential on this specific receptor compared to others.
Acute Toxic;Irritant